molecular formula C10H11N3O3 B13596551 Methyl 3-(azidomethyl)-4-methoxybenzoate

Methyl 3-(azidomethyl)-4-methoxybenzoate

Cat. No.: B13596551
M. Wt: 221.21 g/mol
InChI Key: YKMPYFDVOPPTCM-UHFFFAOYSA-N
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Description

Methyl 3-(azidomethyl)-4-methoxybenzoate is a benzoate ester featuring an azidomethyl group at the 3-position and a methoxy group at the 4-position. Its structural analogs vary in substituents, which influence their reactivity, biological activity, and synthetic utility.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-(azidomethyl)-4-methoxybenzoate

InChI

InChI=1S/C10H11N3O3/c1-15-9-4-3-7(10(14)16-2)5-8(9)6-12-13-11/h3-5H,6H2,1-2H3

InChI Key

YKMPYFDVOPPTCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azidomethyl)-4-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Esterification: The 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxybenzoate.

    Azidation: The methyl 4-methoxybenzoate is then subjected to a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azidomethyl group at the 3-position.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(azidomethyl)-4-methoxybenzoate undergoes several types of chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) iodide as a catalyst in combination with a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted Benzoates: Formed from substitution reactions.

Scientific Research Applications

Methyl 3-(azidomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.

    Biology: Employed in the study of biological pathways involving azide groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(azidomethyl)-4-methoxybenzoate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Methyl 3-(azidomethyl)-4-methoxybenzoate Azidomethyl (3), Methoxy (4) C₁₀H₁₁N₃O₃ 221.21 (calculated) Click chemistry, drug synthesis
Methyl 4-methoxybenzoate Methoxy (4) C₉H₁₀O₃ 166.17 Antioxidant (74.29% DPPH activity)
Methyl 3-amino-4-methoxybenzoate Amino (3), Methoxy (4) C₉H₁₁NO₃ 181.19 PROTAC synthesis
Methyl 3-(isopentyloxy)-4-methoxybenzoate Isopentyloxy (3), Methoxy (4) C₁₄H₂₀O₄ 252.30 Antiviral agent synthesis
Methyl 3-(azidomethyl)-4-bromobenzoate Azidomethyl (3), Bromo (4) C₉H₈BrN₃O₂ 270.08 Click chemistry intermediate
Methyl 3-allyl-4-hydroxybenzoate Allyl (3), Hydroxy (4) C₁₁H₁₂O₃ 192.21 Potential antioxidant

Notes:

  • Azidomethyl vs. Amino: The azide group in the target compound enables rapid conjugation via CuAAC, while the amino group in methyl 3-amino-4-methoxybenzoate facilitates amide bond formation for PROTACs .
  • Methoxy vs. Bromo : The methoxy group in methyl 4-methoxybenzoate enhances electron-donating effects, contributing to antioxidant activity, whereas bromo substituents (e.g., in methyl 3-(azidomethyl)-4-bromobenzoate) enable further electrophilic substitutions .
Antioxidant Activity
  • Methyl 4-methoxybenzoate : Exhibits the highest DPPH radical scavenging activity (74.29% at 2 mg/mL) among methyl benzoate derivatives .
Cytotoxicity
  • Methyl 4-methoxybenzoate : Shows concentration-dependent cytotoxicity in HEK293 cells, reducing viability to 22.04% at 4 mg/mL .
  • Target Compound : Cytotoxicity data are unavailable, but azides are generally reactive and may require careful toxicity profiling.
Reactivity in Click Chemistry
  • The azidomethyl group in the target compound and its bromo analog enables efficient conjugation with alkynes, critical for drug discovery and polymer chemistry .

Key Research Findings

Substituent Effects : Methoxy groups at the 4-position enhance antioxidant activity, while azidomethyl groups at the 3-position expand utility in bioorthogonal chemistry .

Synthetic Challenges : Introducing azidomethyl groups may require specialized reagents (e.g., NaN₃) and safety precautions due to azide instability .

Biological Trade-offs : While methyl 4-methoxybenzoate is bioactive, its cytotoxicity at high concentrations limits therapeutic use without structural modifications .

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